(S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide
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Overview
Description
(S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core structure, which is often associated with biological activity and medicinal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, both of which involve the cyclization of aniline derivatives with carbonyl compounds.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Pyrrolidinone Moiety: This step involves the formation of an amide bond between the quinoline derivative and the pyrrolidinone moiety, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl derivative at the pyrrolidinone moiety.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
(S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core.
Pyrrolidinone Derivatives: Compounds like piracetam, which contain a pyrrolidinone moiety.
Uniqueness
(S)-6-methoxy-4-((5-oxopyrrolidin-2-yl)methoxy)quinoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
6-methoxy-4-[[(2S)-5-oxopyrrolidin-2-yl]methoxy]quinoline-7-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-22-14-7-10-12(6-11(14)16(17)21)18-5-4-13(10)23-8-9-2-3-15(20)19-9/h4-7,9H,2-3,8H2,1H3,(H2,17,21)(H,19,20)/t9-/m0/s1 |
InChI Key |
IUEIQDIJUPIDTQ-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1C(=O)N)OC[C@@H]3CCC(=O)N3 |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1C(=O)N)OCC3CCC(=O)N3 |
Origin of Product |
United States |
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